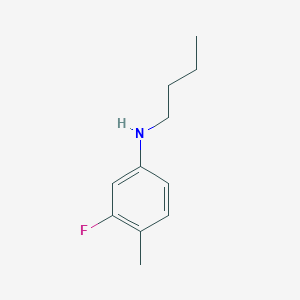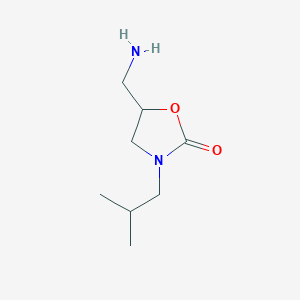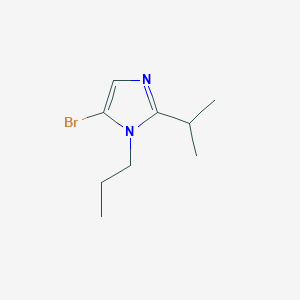
5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, an isopropyl group at the 2-position, and a propyl group at the 1-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoimidazole, isopropyl bromide, and propyl bromide.
Alkylation: The first step involves the alkylation of 2-bromoimidazole with isopropyl bromide in the presence of a strong base like potassium carbonate (K2CO3) to introduce the isopropyl group at the 2-position.
Further Alkylation: The resulting intermediate is then subjected to another alkylation reaction with propyl bromide to introduce the propyl group at the 1-position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
Oxidation and Reduction Products: Different oxidation states and reduced forms of the compound can be obtained.
Coupling Products: Complex molecules with extended carbon chains or aromatic systems can be synthesized.
Scientific Research Applications
5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atom and the alkyl groups on the imidazole ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound has a similar bromine substitution but differs in the heterocyclic ring structure and the presence of a piperazine group.
5-Bromo-2-(propan-2-yl)pyrimidine: Similar in having a bromine and isopropyl group but differs in the ring structure.
Uniqueness
5-Bromo-2-(propan-2-yl)-1-propyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The combination of bromine, isopropyl, and propyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15BrN2 |
|---|---|
Molecular Weight |
231.13 g/mol |
IUPAC Name |
5-bromo-2-propan-2-yl-1-propylimidazole |
InChI |
InChI=1S/C9H15BrN2/c1-4-5-12-8(10)6-11-9(12)7(2)3/h6-7H,4-5H2,1-3H3 |
InChI Key |
PMMYKMMYUJDISG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CN=C1C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


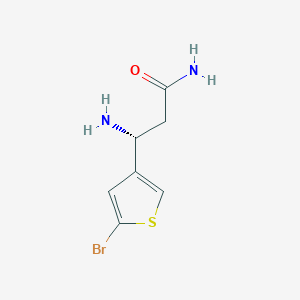
![N-[(4-Chlorophenyl)methyl]-2-methyloxolan-3-amine](/img/structure/B13270321.png)

![3-[(Trifluoromethoxy)methyl]piperidine](/img/structure/B13270343.png)
![2-Fluoro-5-[(1H-pyrazol-4-yl)amino]benzonitrile](/img/structure/B13270351.png)

![Dimethyl({3-[(thian-4-yl)amino]propyl})amine](/img/structure/B13270377.png)
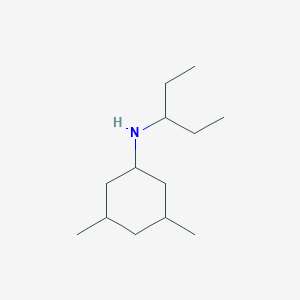
amine](/img/structure/B13270384.png)
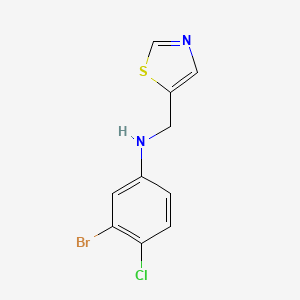
amine](/img/structure/B13270396.png)
![1-[(Difluoromethyl)sulfanyl]-2,4-dimethylbenzene](/img/structure/B13270402.png)
